Carboxyibuprofen: A Technical Guide to its Discovery, Metabolism, and Analysis
Carboxyibuprofen: A Technical Guide to its Discovery, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyibuprofen is a major, pharmacologically inactive metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[1][2][3] Its formation is a critical step in the metabolic clearance of ibuprofen from the body.[4] This technical guide provides an in-depth overview of the discovery, history, metabolic pathways, and analytical methodologies related to carboxyibuprofen, tailored for professionals in the fields of pharmacology, drug metabolism, and analytical chemistry.
Discovery and History
The discovery of carboxyibuprofen is intrinsically linked to the metabolic studies of its parent compound, ibuprofen, which was first synthesized in 1961.[5] Seminal work published in 1973 by Mills and his colleagues at the Boots Company Ltd. was among the first to comprehensively describe the metabolism of ibuprofen in several species, including humans.[6][7][8] In these early studies, carboxyibuprofen was identified as a major urinary metabolite.[3] The initial investigations likely involved the administration of radiolabeled ibuprofen to track its metabolic fate, followed by the isolation and characterization of its metabolites from urine.[6]
Early analytical techniques used for its identification would have included thin-layer chromatography (TLC) and gas chromatography (GC) of derivatized samples.[6][9] These pioneering studies established that the metabolism of ibuprofen primarily proceeds through oxidation of the isobutyl side chain, leading to the formation of hydroxylated intermediates and subsequently carboxyibuprofen.[2][10]
Physicochemical Properties
Carboxyibuprofen, also known as 2-[4-(2-carboxypropyl)phenyl]propanoic acid, is a dicarboxylic acid derivative of ibuprofen.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₄ | [3][4] |
| Molecular Weight | 236.26 g/mol | [3][4] |
| IUPAC Name | 3-[4-(1-carboxyethyl)phenyl]-2-methylpropanoic acid | [3] |
| Melting Point | 114-116 °C | [11] |
| pKa | 4.39 ± 0.10 (Predicted) | [11] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [11] |
Metabolic Pathways
Carboxyibuprofen is the end product of the primary oxidative metabolism pathway of ibuprofen, which occurs predominantly in the liver.[12][13] This process involves Phase I and Phase II metabolic reactions.
Phase I Metabolism
The initial oxidation of ibuprofen is primarily catalyzed by cytochrome P450 enzymes, with CYP2C9 being the principal isoform involved, and CYP2C8 playing a lesser role.[4][14] The metabolic cascade leading to carboxyibuprofen is as follows:
-
Hydroxylation: Ibuprofen is first hydroxylated at the tertiary carbon of the isobutyl side chain to form 3-hydroxyibuprofen.[2][4]
-
Oxidation: This alcohol intermediate is then further oxidized by cytosolic dehydrogenases to the corresponding carboxylic acid, carboxyibuprofen.[4]
Another major hydroxylated metabolite, 2-hydroxyibuprofen, is also formed through the action of these CYP enzymes.[4]
Phase II Metabolism
Both carboxyibuprofen and its parent compound, along with other metabolites, can undergo Phase II conjugation reactions, primarily glucuronidation.[4] This process increases the water solubility of the compounds, facilitating their renal excretion.[4]
Metabolic pathway of ibuprofen to carboxyibuprofen.
Pharmacokinetics
Carboxyibuprofen is a major urinary metabolite of ibuprofen. Studies have shown that approximately 37% of an administered dose of ibuprofen is excreted in the urine as carboxyibuprofen and its corresponding acyl glucuronides.[4]
| Parameter | Species | Value | Reference |
| Urinary Excretion (% of dose) | Human | ~37% (as carboxyibuprofen and its glucuronide) | [4] |
| Clearance (S-ibuprofen to carboxyibuprofen) | Human | Modestly preferred over R-ibuprofen | [15] |
Experimental Protocols
Isolation and Identification of Carboxyibuprofen from Urine (Historical Context)
The original methods for isolating and identifying carboxyibuprofen would have followed a general procedure for drug metabolite analysis in the 1970s.
Probable workflow for the initial discovery of carboxyibuprofen.
-
Urine Collection: Urine samples were collected from human subjects or animals who had been administered ibuprofen, likely radiolabeled with ¹⁴C to facilitate detection.
-
Hydrolysis: To analyze for total metabolites, urine samples were often subjected to acid hydrolysis (e.g., with HCl) or enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave the glucuronide conjugates and liberate the free metabolites.[9][16]
-
Extraction: The hydrolyzed urine was then acidified and extracted with an organic solvent (e.g., ether or ethyl acetate) to isolate the acidic drug and its metabolites.[9]
-
Chromatographic Separation:
-
Thin-Layer Chromatography (TLC): The concentrated extract was spotted on silica gel TLC plates and developed with a suitable solvent system to separate the components.[1][17] The spots corresponding to the metabolites were visualized (e.g., under UV light or by autoradiography) and their Rf values were determined.[1][18] For ibuprofen, a mobile phase of toluene–ethyl acetate–glacial acetic acid (17:13:1, v/v/v) on silica gel 60 F254 plates yields an Rf value of approximately 0.74.[1]
-
Gas Chromatography (GC): For quantitative analysis and further characterization, the isolated metabolites were often derivatized (e.g., methylation or silylation) to increase their volatility for GC analysis.[5][19]
-
-
Structural Elucidation: The structure of the isolated metabolite was confirmed using techniques such as mass spectrometry (MS) to determine the molecular weight and fragmentation pattern, and nuclear magnetic resonance (NMR) spectroscopy for detailed structural information.[3]
In Vitro Metabolism using Liver Microsomes
This protocol is used to study the enzymatic formation of carboxyibuprofen in a controlled environment.
Workflow for in vitro metabolism of ibuprofen.
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and ibuprofen.[20][21][22]
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a solution of the cofactor NADPH.[22]
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., up to 60 minutes) with gentle agitation.[22]
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[22]
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a clean tube for analysis by a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify and quantify the formation of carboxyibuprofen.
Synthesis of Carboxyibuprofen Standard
The synthesis of a carboxyibuprofen analytical standard can be achieved through the oxidation of ibuprofen. A method mimicking the in vivo metabolic pathway involves the use of cytochrome P450 mimetics.[4]
-
Reaction Setup: Dissolve racemic ibuprofen in acetonitrile.
-
Catalysis and Oxidation: Add a catalyst, such as iron(III) chloride, followed by the dropwise addition of an oxidizing agent like hydrogen peroxide.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40°C) for an extended period (e.g., 24 hours).
-
Purification: After the reaction is complete, the resulting carboxyibuprofen can be purified using techniques such as chiral stationary phase chromatography to resolve its stereoisomers.[4]
-
Characterization: The final product is characterized using HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and NMR for structural verification.[4]
Conclusion
Carboxyibuprofen is a key metabolite in the disposition of ibuprofen. Its discovery in the early 1970s was a significant step in understanding the biotransformation of this important NSAID. Modern analytical techniques have further elucidated the metabolic pathways and pharmacokinetic properties of carboxyibuprofen. The experimental protocols outlined in this guide provide a framework for researchers to investigate the metabolism of ibuprofen and other xenobiotics. A thorough understanding of the formation and fate of metabolites like carboxyibuprofen is essential for drug development, ensuring the safety and efficacy of therapeutic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Carboxyibuprofen | C13H16O4 | CID 10444113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carboxyibuprofen | 15935-54-3 | Benchchem [benchchem.com]
- 5. Gas-liquid chromatographic determination of ibuprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of ibuprofen. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
- 11. 15935-54-3 CAS MSDS (CARBOXYIBUPROFEN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Studies on the metabolism of ibuprofen in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the metabolism and chiral inversion of ibuprofen in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Development and validation of chromatographic methods for simultaneous determination of ibuprofen and famotidine in presence of related substances in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chembam.com [chembam.com]
- 19. Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
